molecular formula C7H12O5 B3423786 4-(2-Methoxyethoxy)-4-oxobutanoic acid CAS No. 31961-02-1

4-(2-Methoxyethoxy)-4-oxobutanoic acid

Cat. No.: B3423786
CAS No.: 31961-02-1
M. Wt: 176.17 g/mol
InChI Key: CKCOHXVHUGFEHI-UHFFFAOYSA-N
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Description

4-(2-Methoxyethoxy)-4-oxobutanoic acid is a carboxylic acid derivative characterized by a butanoic acid backbone substituted with a ketone group and a 2-methoxyethoxy chain at the fourth carbon. These analogs share key functional groups, such as methoxy, ethoxy, or aryl substituents, which influence their chemical reactivity, solubility, and biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methoxyethoxy)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-11-4-5-12-7(10)3-2-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCOHXVHUGFEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31961-02-1
Record name Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31961-02-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70288717
Record name 4-(2-methoxyethoxy)-4-oxobutanoic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6946-89-0, 31961-02-1
Record name NSC57376
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy-
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Record name 4-(2-methoxyethoxy)-4-oxobutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-(3-carboxy-1-oxopropyl)-.omega.-methoxy-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-4-oxobutanoic acid typically involves the reaction of butanoic acid derivatives with 2-methoxyethanol under controlled conditions. One common method includes the esterification of butanoic acid with 2-methoxyethanol, followed by oxidation to introduce the oxo group. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The oxidation step may involve reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of industrial-grade catalysts and reagents, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.

    Reduction: Reduction reactions can convert the oxo group into a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(2-Methoxyethoxy)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in metabolic pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the formulation of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, ultimately affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Substituents/Features Reference
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid C₁₂H₁₄O₅ Phenyl ring with 2-methoxyethoxy group
4-Methoxy-3,3-dimethyl-4-oxobutanoic acid C₇H₁₂O₄ Methoxy group, dimethyl substitution
4-Ethoxy-3,3-dimethyl-4-oxobutanoic acid C₈H₁₄O₄ Ethoxy group instead of methoxy
4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid C₁₁H₁₃NO₄ Methoxyphenyl amino group
4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid C₆H₇F₃O₄ Trifluoroethoxy group (enhanced lipophilicity)

Key Observations :

  • Substituent Effects: The 2-methoxyethoxy group in 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid enhances solubility in polar solvents (e.g., DMSO >50 mg/mL) compared to non-polar analogs . Ethoxy or trifluoroethoxy groups increase lipophilicity, impacting membrane permeability .
  • Steric and Electronic Factors: Dimethyl substitution (e.g., in 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid) introduces steric hindrance, altering reaction kinetics in synthetic pathways .

Insights :

  • Anti-inflammatory Potential: Compounds with methoxyphenyl or amino groups (e.g., 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid) show moderate anti-inflammatory effects, likely due to interactions with cyclooxygenase enzymes .
  • Enzyme Interactions: The trifluoroethoxy group in 4-Oxo-4-(2,2,2-trifluoroethoxy)butanoic acid may enhance binding to hydrophobic enzyme pockets, a property extrapolated to 4-(2-Methoxyethoxy)-4-oxobutanoic acid .

Challenges :

  • Limited data on the exact toxicity profile of this compound necessitates further safety studies, guided by analogs like 4-Methoxy-2-methylene-4-oxobutanoic acid, which requires careful handling due to irritation risks .

Biological Activity

4-(2-Methoxyethoxy)-4-oxobutanoic acid, also known as NSC57376, is a small molecule with the molecular formula C₇H₁₂O₅ and a molecular weight of approximately 176.17 g/mol. Its unique structure includes a butanoic acid backbone with both a ketone and an ether functional group, which contributes to its distinctive chemical properties and potential biological activities. This compound has garnered interest in proteomic research, particularly for its role as a cleavable linker in studying protein-protein interactions.

The mechanism of action of this compound involves its ability to act as a cleavable linker that attaches biomolecules, such as affinity tags, to proteins. This function allows researchers to isolate and analyze proteins without altering their native structure or function. The controlled cleavage of the linker under mild acidic conditions facilitates the study of protein interactions, making it a valuable tool in drug discovery and therapeutic development.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity. It has been suggested that the compound interacts with specific enzymes or receptors that influence metabolic processes related to cancer cell proliferation. Although comprehensive studies are still needed, its potential to modify protein interactions could lead to novel therapeutic strategies against various cancer types.

Anti-inflammatory Effects

In addition to its anticancer properties, there is emerging evidence that this compound may have anti-inflammatory effects. Research indicates that it could suppress the activation of NF-κB, a key transcription factor involved in inflammatory responses. By inhibiting downstream inflammatory mediators such as iNOS, COX-2, and PGE2, this compound may contribute to reducing inflammation in various biological systems .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell lines (e.g., HepG2),
Anti-inflammatorySuppression of NF-κB and inflammatory mediators
Proteomic ResearchCleavable linker for protein analysis

Case Studies

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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